Cas no 1006523-68-7 (4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole)

4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole
- AKOS005169488
- AS-9886
- 4-nitro-1-(oxolan-2-ylmethyl)pyrazole
- 4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
- 1006523-68-7
- 4-nitro-1-[(oxolan-2-yl)methyl]-1H-pyrazole
- STL414969
- 4-NITRO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE
- 4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole
- MFCD02755679
- 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
-
- MDL: MFCD02755679
- インチ: InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
- InChIKey: KQTCKXRXKVVUSN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 197.080041g/mol
- どういたいしつりょう: 197.080041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 197.19g/mol
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 72.9Ų
4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331436-5g |
4-Nitro-1-[(oxolan-2-yl)methyl]-1h-pyrazole |
1006523-68-7 | 95%+ | 5g |
$787 | 2023-02-19 | |
abcr | AB419313-1 g |
4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole; . |
1006523-68-7 | 1g |
€623.20 | 2023-04-24 | ||
abcr | AB419313-5g |
4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole; . |
1006523-68-7 | 5g |
€1248.00 | 2025-03-19 | ||
A2B Chem LLC | AJ26480-25g |
4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1006523-68-7 | 95+% | 25g |
$2946.00 | 2024-01-05 | |
A2B Chem LLC | AJ26480-100g |
4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1006523-68-7 | 95+% | 100g |
$6006.00 | 2024-01-05 | |
A2B Chem LLC | AJ26480-50g |
4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1006523-68-7 | 95+% | 50g |
$4341.00 | 2024-01-05 | |
A2B Chem LLC | AJ26480-10g |
4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1006523-68-7 | 95% | 10g |
$1316.00 | 2024-04-20 | |
Ambeed | A491599-1g |
4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1006523-68-7 | 97% | 1g |
$265.0 | 2024-04-26 | |
abcr | AB419313-10g |
4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole; . |
1006523-68-7 | 10g |
€1588.80 | 2025-03-19 | ||
A2B Chem LLC | AJ26480-5g |
4-Nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1006523-68-7 | 95% | 5g |
$793.00 | 2024-04-20 |
4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole 関連文献
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
3. Back matter
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazoleに関する追加情報
Comprehensive Overview of 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS No. 1006523-68-7)
4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS No. 1006523-68-7) is a specialized heterocyclic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by the presence of a nitro group and a tetrahydrofuran (oxolane) moiety, serves as a versatile intermediate in organic synthesis. Researchers and industry professionals are increasingly exploring its utility in drug discovery, particularly in the development of novel small-molecule inhibitors and bioactive agents.
The molecular structure of 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole combines a pyrazole ring with a nitro substituent at the 4-position and a tetrahydrofuran-derived side chain. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing compounds with targeted biological activities. Recent studies highlight its potential role in modulating enzyme functions and interacting with biological receptors, which aligns with the growing demand for precision medicine and tailored therapeutics.
In the context of green chemistry and sustainable synthesis, CAS No. 1006523-68-7 has been investigated for its compatibility with eco-friendly reaction conditions. The compound’s stability under mild catalytic processes, such as photocatalysis and electrochemical synthesis, positions it as a candidate for reducing the environmental footprint of chemical manufacturing. This aligns with global trends toward carbon-neutral production and the adoption of green solvents in industrial applications.
From a commercial perspective, the demand for 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole is driven by its applicability in high-throughput screening and combinatorial chemistry. Pharmaceutical companies and research institutions utilize this compound to generate diverse libraries of derivatives, accelerating the discovery of lead compounds for diseases such as cancer, inflammatory disorders, and infectious diseases. Its modular structure allows for facile derivatization, a feature highly sought after in fragment-based drug design.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to characterize CAS No. 1006523-68-7, ensuring high purity and reproducibility for research purposes. The compound’s solubility profile in common organic solvents, including dimethyl sulfoxide (DMSO) and acetonitrile, further enhances its practicality in laboratory settings. These attributes make it a reliable building block for medicinal chemistry and material science applications.
As the scientific community continues to explore nitroheterocycles and their derivatives, 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole remains a focal point for innovation. Its integration into AI-driven drug discovery platforms exemplifies the synergy between computational modeling and experimental validation, a trend reshaping modern chemical research. Future directions may include its use in bioconjugation strategies or as a precursor for fluorescent probes, expanding its relevance in diagnostics and bioimaging.
In summary, 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS No. 1006523-68-7) represents a multifaceted compound with broad implications across scientific disciplines. Its structural versatility, coupled with emerging applications in sustainable chemistry and drug development, underscores its importance in contemporary research. For researchers seeking reliable intermediates or exploring novel chemical space, this compound offers a robust foundation for innovation.
1006523-68-7 (4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole) 関連製品
- 518990-08-4(1H-Pyrazole-3-carboxaldehyde, 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-)
- 138787-00-5(1H-Pyrazole-3-carboxylicacid, 5-methyl-4-nitro-1-b-D-ribofuranosyl-, methyl ester)
- 62294-16-0(1H-Pyrazole, 1-cyclohexyl-4-nitro-3-(oxiranylmethoxy)-)
- 62293-91-8(2-Propanol,1-[(1-cyclohexyl-4-nitro-1H-pyrazol-3-yl)oxy]-3-[(1-methylethyl)amino]-)
- 82208-47-7(1-Methyl-4-nitro-1H-pyrazole)
- 518990-09-5(1H-Pyrazole-3-methanol, 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-)
- 28083-98-9(2H-Indazole, 4-nitro-2-b-D-ribofuranosyl-)
- 27225-60-1(1H-Indazole,1-dodecyl-6-nitro-)
- 89857-72-7(1H-Pyrazole, 1-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-)
- 58522-49-9(2H-Indazole, 5,6-dimethoxy-2-[(tetrahydro-2H-pyran-2-yl)methyl]-)
